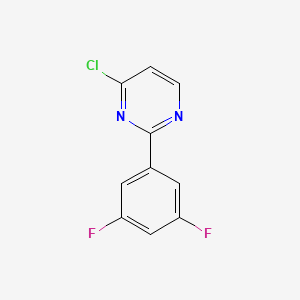
2-(4-フェニル-1,3-チアゾール-2-イル)モルホリン
説明
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It contains a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The InChI key for this compound is YZFGSIUOHSCTRK-UHFFFAOYSA-N .Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
科学的研究の応用
抗炎症活性
チアゾール誘導体は、顕著な抗炎症効果を示すことが示されています。 ある研究では、合成された化合物がインビボでの抗炎症活性をスクリーニングされ、カラゲナン誘発ラット足浮腫の抑制が示されました。そのうち1つの化合物は、3時間後に39%の抑制を示し、標準薬であるジクロフェナクと同等の効果を示しました .
抗がんの可能性
チアゾール誘導体のユニークな構造により、さまざまな細胞経路を制御できるため、選択的な抗がん活性の候補となります。 インシリコ研究では、これらの化合物ががん治療の潜在的な可能性を探求できることを示唆しています .
抗リーシュマニア薬
問題の化合物の近縁体である4-フェニル-1,3-チアゾール-2-アミンは、新しい抗リーシュマニア薬の開発のための良好な足場として特定されています。 これらの化合物は、疾患プロセスに関与する特定のマクロ分子経路を標的としています .
抗腫瘍活性
チアゾールは、抗腫瘍および細胞毒性活性を有することが報告されています。 合成された特定のチアゾール誘導体は、前立腺癌を含むヒト腫瘍細胞株に対して強力な効果を示しました .
抗菌特性
チアゾール化合物は合成され、枯草菌、大腸菌、黄色ブドウ球菌、カンジダ・アルビカンス、アスペルギルス・ニガーなどのさまざまな病原体に対する抗菌活性をスクリーニングされ、マルチターゲットの生物活性分子の可能性を示しています .
将来の方向性
The future directions for research on 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for drug development .
作用機序
Target of Action
The primary target of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is phosphoinositide 3-kinase . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine acts as a potent and selective inhibitor of phosphoinositide 3-kinase . By inhibiting this enzyme, the compound can disrupt the normal cellular functions controlled by phosphoinositide 3-kinase, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of phosphoinositide 3-kinase by 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine affects various biochemical pathways. For instance, it can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . The disruption of this pathway can lead to the inhibition of cell growth and proliferation .
Pharmacokinetics
Thiazole derivatives, which include 2-(4-phenyl-1,3-thiazol-2-yl)morpholine, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The inhibition of phosphoinositide 3-kinase by 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can lead to various molecular and cellular effects. For instance, it can inhibit cell growth and proliferation, potentially leading to antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine. For example, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body .
生化学分析
Biochemical Properties
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), inhibiting their activity and thereby modulating inflammatory responses and cell proliferation . The interaction with these enzymes is primarily through binding to their active sites, leading to enzyme inhibition.
Cellular Effects
The effects of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the PI3K pathway, which is crucial for cell growth and survival . Additionally, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine affects gene expression by altering the transcriptional activity of genes involved in inflammation and oxidative stress responses . These changes in gene expression can lead to reduced cell proliferation and increased apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as COX and PI3K, leading to their inhibition . This inhibition results in decreased production of pro-inflammatory mediators and reduced cell proliferation. Additionally, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types . These effects are consistent with its role as an enzyme inhibitor and modulator of gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine vary with different dosages. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the compound’s ability to inhibit enzymes such as PI3K is dependent on its concentration within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGSIUOHSCTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
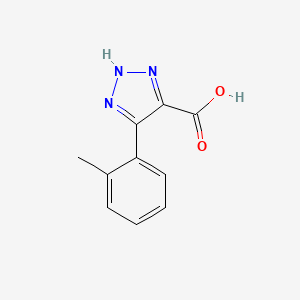
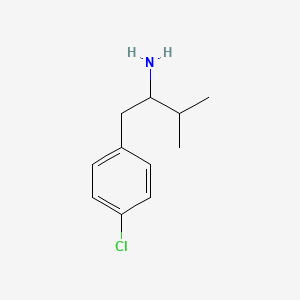
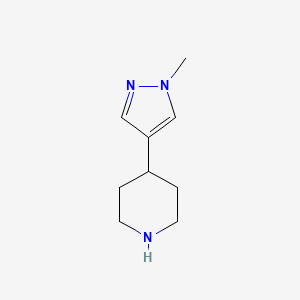

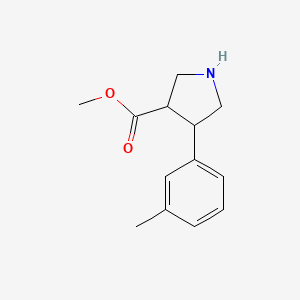

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
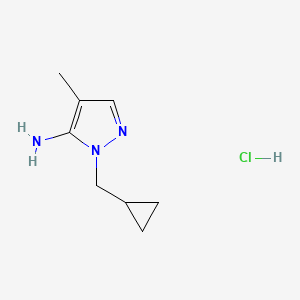

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
